molecular formula C16H15N3O B5776355 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No.: B5776355
M. Wt: 265.31 g/mol
InChI Key: QSBFBUMBLAUZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Imidazo[1,2-a]pyridine (B132010) Derivatives in Chemical Biology

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. nih.gov Its history dates back to 1925, when Tschitschibabin first reported a method for its synthesis. bio-conferences.org This bicyclic structure, formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring, is structurally analogous to biologically crucial purines and indoles, which are fundamental components of DNA, RNA, and essential amino acids. bio-conferences.org

Over the decades, the versatility of the imidazo[1,2-a]pyridine core has led to its recognition as a "privileged structure" in drug discovery. nih.govresearchgate.net This designation stems from its ability to bind to a wide array of biological targets, enabling the development of compounds with diverse therapeutic applications. researchgate.net The scaffold is the foundation for several commercially successful drugs, including Zolpidem (a sedative), Alpidem (B1665719) (an anxiolytic), and Olprinone (a cardiotonic agent), highlighting its clinical significance. nih.govresearchgate.netnih.gov Researchers have extensively explored derivatives of this scaffold, revealing a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antiviral, and potent antituberculosis properties. nih.govresearchgate.net

Significance of the Propanamide Moiety in Modulating Biological Interactions within Imidazo[1,2-a]pyridine Frameworks

The functionalization at the C-3 position of the imidazo[1,2-a]pyridine ring is a critical determinant of a molecule's biological activity and target specificity. The introduction of an amide-containing side chain, such as a propanamide moiety, has proven to be a particularly effective strategy for modulating these interactions.

Research into various analogs has demonstrated that the nature of the substituent at this position directly influences the compound's pharmacological profile. For instance, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have been identified as powerful agents against multidrug-resistant tuberculosis. bio-conferences.orgnih.gov In the context of receptor binding, studies on melatonin (B1676174) receptor ligands revealed that an ethanamide side chain at the C-3 position was important for affinity. researchgate.net Specifically, a propanamide derivative, 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, showed good selectivity for the MT2 receptor subtype. researchgate.net Furthermore, a series of N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides, which are structurally similar to propanamides, were found to possess high affinity and selectivity for central or peripheral benzodiazepine (B76468) receptors, depending on other substitutions on the core structure. nih.gov These findings collectively underscore the crucial role of the amide side chain at the C-3 position in directing the biological interactions of the imidazo[1,2-a]pyridine framework.

Current Research Landscape Pertaining to N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide and its Analogs

The current research landscape for this compound and its analogs is characterized by the exploration of this chemical scaffold against a variety of therapeutic targets. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, a significant body of research exists for structurally related analogs. This research involves systematic modifications to the core heterocycle and the C-3 side chain to optimize potency and selectivity for different biological targets.

Key research areas for analogs include:

Neuropharmacology: Derivatives have been synthesized and evaluated as ligands for both melatonin researchgate.net and benzodiazepine receptors. nih.govnih.gov These studies aim to develop agents with potential applications in sleep disorders, anxiety, and other central nervous system conditions.

Infectious Diseases: A major focus has been the development of imidazo[1,2-a]pyridine-based compounds as antituberculosis agents. rsc.org The imidazo[1,2-a]pyridine-3-carboxamide series, in particular, has yielded candidates with potent activity against resistant strains of Mycobacterium tuberculosis. bio-conferences.orgnih.gov

Oncology: The scaffold has been investigated for its potential in cancer therapy. For example, derivatives have been designed as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a key target in various malignancies. nih.gov

The table below summarizes the biological targets and findings for representative analogs of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold.

Analog ClassBiological TargetKey Research Findings
Imidazo[1,2-a]pyridine-3-propionamides Melatonin Receptors (MT1/MT2)Showed good selectivity for the MT2 receptor, indicating the importance of the C-3 side chain for receptor binding. researchgate.net
Imidazo[1,2-a]pyridine-3-acetamides Benzodiazepine Receptors (CBR/PBR)Demonstrated high affinity and selectivity for either central or peripheral benzodiazepine receptors, influenced by substitutions on the core ring system. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosisExhibited potent activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. bio-conferences.orgnih.gov
Amine-substituted Imidazo[1,2-a]pyridines Platelet-Derived Growth Factor Receptor (PDGFR)Identified potent, small molecule inhibitors of PDGFR with oral exposure in rodent models. nih.gov

Overview of Preclinical Research Methodologies Applicable to Novel Small Molecules

The development of any novel small molecule, such as this compound, requires a rigorous preclinical evaluation to establish its therapeutic potential and safety profile before it can be considered for human clinical trials. wuxiapptec.com This process involves a series of non-clinical studies designed to characterize the compound's pharmacological and toxicological properties. nih.gov

The overarching goal of preclinical research is to build a comprehensive data package that supports the rationale for clinical testing. This involves assessing efficacy in relevant disease models and identifying potential risks. wuxiapptec.com The design of these studies must be robust, often incorporating principles like randomization and blinded assessment to minimize experimental bias. nih.gov

The key components of a preclinical testing program for a small molecule are outlined in the table below.

ComponentDescriptionObjective
Pharmacology Studies to assess the desired therapeutic effects of the drug candidate. This includes in vitro assays to determine mechanism of action and in vivo studies in animal models of the target disease to demonstrate efficacy. wuxiapptec.comTo establish proof-of-concept for the drug's intended therapeutic effect.
Drug Metabolism and Pharmacokinetics (DMPK) Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. These studies determine how the body processes the drug. wuxiapptec.comTo understand the drug's exposure, half-life, and metabolic fate, which informs dosing regimens.
Bioanalysis The quantitative measurement of the drug and its metabolites in biological fluids and tissues (e.g., plasma, urine). pharmaron.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used. pharmaron.comTo provide concentration data that supports pharmacokinetic, toxicokinetic, and pharmacodynamic assessments. wuxiapptec.com
Safety Assessment / Toxicology A series of studies to identify potential adverse effects of the drug. This includes evaluating toxicity after single and repeated doses, genotoxicity (effect on genetic material), and effects on major organ systems (e.g., cardiovascular, respiratory). wuxiapptec.comTo identify potential toxicities and establish a safe starting dose for human trials.
Chemistry, Manufacturing, and Controls (CMC) Development of a reproducible and scalable synthesis process for the drug substance. This also involves characterizing the purity, stability, and physical properties of the compound. wuxiapptec.comTo ensure the quality and consistency of the drug material used in all studies and future clinical trials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-14(20)18-16-15(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)16/h3-11H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFBUMBLAUZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide

Total Synthesis Approaches for the Imidazo[1,2-a]pyridine (B132010) Core Structure

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. researchgate.netrsc.org These strategies generally involve the construction of the fused bicyclic ring system from simpler pyridine-based precursors.

One of the most traditional and widely used methods is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, a variant of the Tschitschibabin reaction. bio-conferences.org For the synthesis of a 2-phenyl substituted core, this typically involves reacting 2-aminopyridine with a 2-halo-acetophenone such as 2-bromoacetophenone. acs.org This reaction proceeds via initial alkylation of the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. acs.org

Multicomponent reactions (MCRs) offer a more convergent and efficient approach to the core structure. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to generate 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comwestminster.ac.uknih.gov This method is highly valued for its ability to introduce structural diversity at multiple positions on the scaffold in a single step. nih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for synthesizing the imidazo[1,2-a]pyridine core. Copper-catalyzed methods are particularly common, enabling aerobic oxidative coupling of 2-aminopyridines with ketones, ketoximes, or alkynes. researchgate.netorganic-chemistry.org For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a direct route to the 2-phenylimidazo[1,2-a]pyridine (B181562) core. organic-chemistry.org These reactions often proceed under milder conditions than classical methods and exhibit broad functional group tolerance. organic-chemistry.org

Table 1: Key Synthetic Approaches for the Imidazo[1,2-a]pyridine Core
MethodReactantsKey FeaturesReference
Tschitschibabin-type Condensation2-Aminopyridine, α-HaloacetophenoneClassical, robust, two-step sequence (alkylation then cyclization). bio-conferences.orgacs.org
Groebke-Blackburn-Bienaymé Reaction2-Aminopyridine, Aldehyde, IsocyanideOne-pot, three-component, high efficiency, builds 3-amino derivatives. mdpi.comnih.gov
Copper-Catalyzed Aerobic Oxidation2-Aminopyridine, AcetophenoneDirect C-N and C-C bond formation, uses air as an oxidant. researchgate.netorganic-chemistry.org
Catalyst-Free Cascade Process2-Aminopyridine, 1-bromo-2-phenylacetyleneEfficient protocol for 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Functionalization Strategies for the 2-Phenyl and 3-Propanamide Substituents

The synthesis of the target molecule, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide, requires the specific installation of a phenyl group at the C2 position and a propanamide group at the C3 position.

The 2-phenyl substituent is most commonly introduced by using a starting material that already contains the phenyl group. As mentioned in the previous section, the reaction between 2-aminopyridine and a derivative of acetophenone, such as 2-bromoacetophenone, directly yields the 2-phenylimidazo[1,2-a]pyridine core. ed.gov This is the most straightforward and widely applied strategy.

The introduction of the 3-propanamide substituent typically proceeds via a two-step sequence involving the functionalization of the C3 position followed by acylation. The C3 position of the 2-phenylimidazo[1,2-a]pyridine core is electron-rich and susceptible to electrophilic attack. researchgate.net

C3-Amination : First, an amino group is installed at the C3 position. This can be achieved through various methods, including electrophilic amination or by utilizing a multicomponent reaction like the GBBR that directly yields a 3-aminoimidazo[1,2-a]pyridine intermediate. organic-chemistry.org

Acylation : The resulting 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234) serves as the direct precursor to the final compound. This intermediate can then be acylated using a suitable propanoylating agent. A direct analogue, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, has been synthesized by treating 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride (B1165640). nih.gov By analogy, this compound would be synthesized by reacting the same amine precursor with propanoic anhydride or propionyl chloride.

Direct C-H functionalization at the C3 position represents an alternative, more atom-economical strategy. For example, various groups can be installed directly onto the C3 position of the pre-formed 2-phenylimidazo[1,2-a]pyridine core, including alkyl groups via Friedel-Crafts type reactions. mdpi.com While direct C3-amidation is less common, the development of such methods is an active area of research.

Table 2: Functionalization Strategies
PositionFunctional GroupStrategyReagentsReference
C2PhenylInclusion in starting materialAcetophenone or 2-bromoacetophenone ed.govmdpi.com
C3PropanamideC3-Amination followed by Acylation1. Aminating agent 2. Propanoic anhydride or Propionyl chloride organic-chemistry.orgnih.gov
C3AlkylDirect C-H Functionalization (Aza-Friedel–Crafts)Aldehyde, Amine, Lewis Acid Catalyst (e.g., Y(OTf)3) mdpi.com

Novel Reaction Pathways and Catalyst Systems for this compound Synthesis

Recent advancements in organic synthesis have led to the development of novel and more sustainable methods for constructing and functionalizing the imidazo[1,2-a]pyridine scaffold. These modern approaches often feature improved efficiency, milder reaction conditions, and the use of less toxic catalysts.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. This strategy allows for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine core under mild conditions, often at room temperature. nih.gov For example, transition-metal-free, visible-light-induced methods have been developed for the C-H arylation of 2-phenylimidazo[1,2-a]pyridines, providing a green alternative to traditional cross-coupling reactions. icsr.in

The use of earth-abundant and low-toxicity metal catalysts, such as iron, is another significant development. An iron(III) bromide (FeBr₃)-catalyzed method has been reported for the direct functionalization of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes. rsc.org This aerobic oxidative cross-dehydrogenative coupling process avoids the need for more expensive and toxic heavy metals like palladium. rsc.org

Furthermore, one-pot and solvent-free reaction conditions contribute to greener and more efficient syntheses. A one-pot, solvent-free synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, a bromine source ([Bmim]Br₃), and 2-aminopyridine has been developed, offering excellent yields and simplifying the purification process. mdpi.comresearchgate.net These methods reduce waste and energy consumption, aligning with the principles of green chemistry. researchgate.net

Chiral Synthesis and Enantioselective Approaches to this compound Stereoisomers

The parent molecule, this compound, is achiral and does not have stereoisomers. However, the development of chiral analogues is highly relevant in medicinal chemistry, where the stereochemistry of a drug candidate can be critical to its biological activity. Therefore, enantioselective approaches to the imidazo[1,2-a]pyridine scaffold are of significant interest.

The direct enantioselective synthesis of the imidazo[1,2-a]pyridine core remains a challenging area of research. Most synthetic methods yield racemic products when a chiral center is generated during the reaction.

Despite the challenges in asymmetric catalysis for this scaffold, methods for the separation of enantiomers have been successfully applied to chiral derivatives. Chiral High-Performance Liquid Chromatography (HPLC) has been used for the resolution of racemic mixtures of complex imidazo[1,2-a]pyridine derivatives. For instance, the enantiomers of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, a potent enzyme inhibitor, were successfully separated and shown to have enantiospecific biological activity. acs.org This demonstrates that even if a synthesis is not enantioselective, access to enantiomerically pure compounds is achievable through chromatographic resolution, which is a crucial capability for developing chiral drug candidates based on this scaffold.

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. This methodology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine analogues. nih.gov

The general strategy involves anchoring a suitable starting material to a solid polymer support (resin). The subsequent chemical reactions to build and functionalize the imidazo[1,2-a]pyridine core are carried out on this solid support. A key advantage is that excess reagents and by-products can be easily removed by simple washing and filtration, greatly simplifying the purification process.

A versatile method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.gov In this approach:

A 2-aminonicotinate derivative is first attached to the polymer resin.

The imidazo[1,2-a]pyridine core is constructed on the solid support by reacting the polymer-bound amine with various α-haloketones.

Further functionalization, such as halogenation at the C3 position, can be performed on the resin-bound intermediate.

Finally, the desired products are cleaved from the solid support, often by treating the resin with an excess of a nucleophile, such as a primary or secondary amine, to yield the final amide products. nih.gov

This solid-phase approach could be readily adapted for the synthesis of libraries of this compound analogues by modifying the building blocks and cleavage strategies, enabling the systematic exploration of structure-activity relationships.

Molecular and Cellular Mechanisms of Action of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide

Elucidation of Primary Molecular Targets and Binding Interactions

There is a lack of specific data identifying the primary molecular targets and detailing the binding interactions of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide. Research on analogous compounds suggests potential targets, but direct evidence for the propanamide derivative is not available.

Receptor Binding Profiling and Affinity Studies

No specific receptor binding profiles or affinity studies for this compound have been published. However, studies on closely related N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides and a singular propionamide derivative have shown affinity for both central and peripheral benzodiazepine (B76468) receptors. nih.gov The affinity and selectivity of these compounds are highly dependent on the substituents on the heterocyclic ring system. nih.gov This suggests that this compound might also interact with these receptors, but experimental data is required for confirmation.

Enzyme Inhibition Kinetics and Mechanisms

There is no available information on the enzyme inhibition kinetics or the mechanisms by which this compound may act as an enzyme inhibitor.

Ion Channel Modulation and Gating Mechanisms

Specific studies on the modulation of ion channels or their gating mechanisms by this compound have not been reported.

Protein-Protein Interaction Disruption or Enhancement

There is no scientific literature available that describes the effects of this compound on protein-protein interactions.

Intracellular Signaling Pathway Modulation by this compound

Information regarding the modulation of intracellular signaling pathways by this compound is not present in the available research.

Kinase Cascades and Phosphorylation Events

There are no studies documenting the impact of this compound on kinase cascades or specific phosphorylation events within cells.

Second Messenger Systems (e.g., cAMP, Ca2+)

Currently, there is a lack of specific published research data detailing the effects of this compound on second messenger systems such as cyclic adenosine monophosphate (cAMP) and intracellular calcium ion (Ca2+) concentrations. The imidazo[1,2-a]pyridine (B132010) scaffold has been investigated in the context of various cellular signaling pathways, but specific modulation of these second messengers by the propanamide derivative has not been characterized.

Gene Expression and Transcriptional Regulation

Detailed studies on the influence of this compound on global gene expression or its ability to modulate specific transcription factors are not yet available in the scientific literature. Understanding these effects is crucial for elucidating the compound's mechanism of action, and future research in this area would be highly valuable.

Cellular Responses and Phenotypes Induced by this compound in In Vitro Systems

In vitro studies are fundamental to characterizing the biological activity of a compound. The following sections discuss the documented cellular responses to this compound.

Cell Proliferation and Apoptosis Studies

While the broader class of imidazo[1,2-a]pyridine derivatives has been noted for its antiproliferative and pro-apoptotic activities in various cancer cell lines, specific data for this compound is not available. For instance, novel selenylated imidazo[1,2-a]pyridines have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells nih.gov. However, direct evidence of this compound's impact on these processes is yet to be published.

Cell Migration and Invasion Assays

The effect of this compound on cell migration and invasion, which are critical processes in cancer metastasis, has not been specifically reported. Research into these potential activities would be a significant step in evaluating its therapeutic potential.

Differentiation and Cell Cycle Analysis

There is currently no specific information available regarding the effects of this compound on cellular differentiation or its impact on the progression of the cell cycle. Studies on related compounds have shown effects on the cell cycle, suggesting this could be a fruitful area of investigation for this specific derivative nih.gov.

Mitochondrial Function and Metabolic Reprogramming

The influence of this compound on mitochondrial function and cellular metabolism remains an uninvestigated area. Given that metabolic reprogramming is a hallmark of many diseases, including cancer, understanding the compound's effects on these processes is of considerable interest nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide Analogs

Systematic Structural Modifications of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine core is a crucial element for the biological activity of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide analogs. Modifications to this bicyclic system have been shown to significantly impact the affinity and selectivity of these compounds for their biological targets.

Research into a series of 2-phenylimidazo[1,2-a]pyridineacetamides as ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO), has revealed that substitutions at positions 6 and 8 of the imidazo[1,2-a]pyridine nucleus are of particular importance. nih.govresearchgate.net Specifically, the introduction of lipophilic substituents at the 8-position is a key factor for achieving high binding affinity and selectivity for the PBR. nih.gov

In a study evaluating the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides, it was observed that replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity against Mycobacterium tuberculosis.

The following table summarizes the effects of various substituents on the imidazo[1,2-a]pyridine core on the biological activity of this compound analogs.

Compound IDImidazo[1,2-a]pyridine Core SubstituentTargetActivityReference
Analog 18-Lipophilic groupPBR/TSPOHigh affinity and selectivity nih.gov
Analog 27-Chloro (vs. 7-Methyl)M. tuberculosisDecreased activity

Substituent Effects on the 2-Phenyl Moiety and Biological Activity

The 2-phenyl moiety of this compound is another key area for structural modification that significantly influences biological activity. The nature and position of substituents on this phenyl ring can modulate the compound's interaction with its target.

For PBR/TSPO ligands, the presence of a chlorine atom at the para (4-) position of the 2-phenyl ring has been identified as a critical feature for high binding affinity and selectivity. nih.gov In a study of 2-phenyl-imidazo[1,2-a]pyridine acetamide (B32628) derivatives as modulators of steroidogenesis, an analog of alpidem (B1665719) bearing a methoxy (B1213986) group at the para position of the 2-phenyl ring (in place of a chlorine) resulted in a tenfold stimulation of steroid production.

The table below illustrates the impact of substitutions on the 2-phenyl moiety on the biological activity of this compound analogs.

Compound ID2-Phenyl Moiety SubstituentTargetActivityReference
Analog 34-ChloroPBR/TSPOHigh affinity and selectivity nih.gov
Analog 44-MethoxySteroidogenesis10-fold stimulation

Impact of N-Acyl Moiety Variations (e.g., propanamide alterations) on Target Engagement

Variations in the N-acyl moiety at the 3-position of the imidazo[1,2-a]pyridine ring system have been explored to understand their role in target engagement. This part of the molecule is crucial for establishing key interactions with the biological target.

In a series of 2-phenylimidazo[1,2-a]pyridineacetamides, the nature of the substituents on the amide nitrogen was found to be a determining factor for affinity and selectivity for the TSPO. nih.gov The introduction of higher lipophilic substituents on the amide nitrogen resulted in ligands with the highest affinity and selectivity. Conversely, the presence of polar or ionizable groups on the N-acyl moiety was detrimental to this activity.

The following table provides examples of how modifications to the N-acyl moiety can affect the biological activity of this compound analogs.

Compound IDN-Acyl Moiety VariationTargetActivityReference
Analog 5N,N-dialkylacetamide (lipophilic)PBR/TSPOHigh affinity and selectivity nih.gov
Analog 6N-acyl with polar/ionizable groupsPBR/TSPODecreased activity

Stereochemical Considerations and Enantiomeric Potency Differences

The influence of stereochemistry on the biological activity of this compound and its analogs has not been extensively reported in the scientific literature. However, for a related class of imidazo[1,2-a]pyridine derivatives, the separation and biological evaluation of enantiomers have been described.

In a study on a novel class of imidazo[1,2-a]pyridines with potent activity against platelet-derived growth factor receptor (PDGFR), the enantiomers of a trans-substituted analog were separated and profiled. nih.gov While the enantiomers showed nearly identical activity in most assays, one enantiomer exhibited a 53 nM potency in the KDR enzyme assay and was 17-fold selective for PDGFRβ, whereas the other enantiomer had a 16 nM potency on KDR and was only 5-fold selective for PDGFRβ. nih.gov This finding, although not directly on the title compound, suggests that the stereochemistry of imidazo[1,2-a]pyridine derivatives can influence their biological activity and selectivity. Further research is needed to determine if similar enantiomeric potency differences exist for this compound and its analogs.

Computational Approaches to SAR Analysis: QSAR, Pharmacophore Modeling, and Ligand-Based Drug Design

Computational methods are powerful tools for elucidating the SAR of this compound analogs. Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and ligand-based drug design approaches have been successfully applied to this class of compounds to understand the structural requirements for their biological activity and to guide the design of new, more potent analogs.

For imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models. These models correlate the 3D structural features of the molecules with their biological activities. The generated contour maps from these analyses provide insights into the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions.

Pharmacophore modeling is another valuable tool that has been used to identify the key chemical features responsible for the biological activity of imidazo[1,2-a]pyridine derivatives. A pharmacophore model represents the spatial arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for a molecule to interact with its biological target. These models can be used for virtual screening of compound libraries to identify new potential hits.

Ligand-based drug design strategies, which are employed when the 3D structure of the target is unknown, have also been applied to imidazo[1,2-a]pyridine analogs. These approaches use the structural information from a set of known active compounds to develop a model that can predict the activity of new, untested molecules.

Preclinical Pharmacokinetics and Metabolism of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide

Advanced Preclinical in Vivo Investigations of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide Mechanistic Focus

Target Engagement and Biomarker Studies in Animal Models

Direct in vivo target engagement and biomarker studies for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide have not been reported in the available scientific literature. However, research on analogous compounds from the 2-phenylimidazo[1,2-a]pyridine (B181562) family provides a framework for how such studies would be approached.

Derivatives of this scaffold have been identified as ligands for both central benzodiazepine (B76468) receptors (CBR) and peripheral benzodiazepine receptors (PBR), now known as the 18-kDa translocator protein (TSPO). nih.govnih.gov For a novel compound like this compound, initial in vivo target engagement studies would likely involve administering the compound to animal models (e.g., rodents) and subsequently measuring its occupancy of these receptors in the brain and peripheral tissues. This can be achieved through techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing radioligand.

Biomarker studies would focus on downstream molecular changes expected from modulating the primary target. For instance, if the compound engages TSPO, a relevant biomarker would be the levels of various neurosteroids in the plasma and cerebral cortex. nih.gov Studies on related acetamide (B32628) derivatives have shown that binding to TSPO can stimulate the synthesis of pregnenolone, progesterone, and allopregnanolone (B1667786). nih.govnih.gov Therefore, a typical biomarker study for the propanamide variant would involve measuring the levels of these neurosteroids post-administration to confirm a functional interaction with the target in a living system.

Table 1: Illustrative Biomarkers for Target Engagement of Imidazo[1,2-a]pyridine (B132010) Scaffolds

TargetBiomarkerTissue/Fluid SampleRationale
Translocator Protein (TSPO/PBR)Neurosteroid Levels (e.g., allopregnanolone, pregnenolone)Plasma, Cerebral CortexTSPO is involved in steroidogenesis; changes in neurosteroid levels indicate functional target modulation. nih.gov
Central Benzodiazepine Receptors (CBR)GABA-evoked Chloride CurrentsBrain Tissue (ex vivo)CBRs are part of the GABA-A receptor complex; modulation of these currents would indicate target engagement. nih.gov

Pharmacodynamic Assessments in Preclinical Models Reflecting Molecular Mechanisms

Pharmacodynamic (PD) assessments aim to quantify the physiological response to a drug in relation to its concentration. For this compound, these studies would be designed based on its putative molecular mechanism, likely inferred from its structural similarity to other TSPO ligands.

A key pharmacodynamic effect of TSPO ligands is the stimulation of steroidogenesis. nih.gov Preclinical PD studies would therefore involve administering the compound to animals and measuring the dose-dependent and time-dependent changes in neurosteroid concentrations. For example, related 2-phenylimidazo[1,2-a]pyridine acetamide derivatives have been shown to markedly increase levels of neuroactive steroids in both plasma and the cerebral cortex. nih.gov A similar assessment for the propanamide compound would validate that it produces a biological effect consistent with its proposed mechanism of action. It is noteworthy that some analogs can act as antagonists, inhibiting steroid production, which would also be a critical pharmacodynamic parameter to assess. nih.gov

Exploration of Mechanistic Efficacy in Disease-Relevant Animal Models (emphasizing target validation)

There is no published information on the mechanistic efficacy of this compound in any disease-relevant animal models. The broader class of imidazo[1,2-a]pyridines has been investigated for various therapeutic applications, including anti-inflammatory, antiparasitic, and central nervous system effects. nih.govresearchgate.net

To validate the target and explore mechanistic efficacy, the compound would be tested in an animal model where its proposed target (e.g., TSPO) is known to play a role. For example, given the link between TSPO, neuroinflammation, and neurosteroid production, a relevant model could be one of neuroinflammation or anxiety. Efficacy in such a model, coupled with evidence of target engagement (from Section 6.1) and relevant pharmacodynamic effects (from Section 6.2), would provide strong validation for the compound's mechanism of action. For instance, if the compound demonstrates anxiolytic effects in a behavioral model, and this is correlated with increased allopregnanolone levels in the brain, it would support the mechanistic hypothesis.

Investigation of Compound Distribution and Tissue Accumulation in In Vivo Systems

Data regarding the in vivo distribution and tissue accumulation of this compound is not available. This is a critical step in preclinical development to understand which organs and tissues are exposed to the compound and its potential metabolites.

These studies are typically performed using a radiolabeled version of the compound administered to animals. At various time points, tissues such as the brain, liver, kidneys, lungs, spleen, and plasma are collected, and the concentration of the compound is measured. This provides key information on its ability to cross biological barriers, such as the blood-brain barrier, and identifies organs where the compound might accumulate, suggesting potential sites of action or toxicity. For a related but structurally different compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), studies in transgenic mice revealed that its distribution and DNA adduct formation were significantly altered by the expression of human sulfotransferases, highlighting how metabolism can profoundly impact tissue exposure. researchgate.net A similar comprehensive distribution study would be essential for this compound.

Table 2: Hypothetical Tissue Distribution Profile for a CNS-Targeted Imidazo[1,2-a]pyridine

TissueCompound Concentration (ng/g)Rationale for Measurement
BrainHighTo confirm penetration of the blood-brain barrier for CNS targets.
LiverHighPrimary site of metabolism; important for assessing clearance and potential metabolite formation.
KidneysModerateRoute of excretion; important for understanding elimination pathways.
LungsLowGeneral distribution assessment.
PlasmaVariableTo determine pharmacokinetic parameters and systemic exposure.

Omics-Based Approaches (e.g., Proteomics, Metabolomics, Transcriptomics) for Unraveling Biological Effects In Vivo

No omics-based studies have been published for this compound. These advanced, high-throughput techniques are used to gain an unbiased, system-wide understanding of a compound's biological effects in vivo.

Transcriptomics: Would involve analyzing changes in messenger RNA (mRNA) expression in specific tissues (e.g., the brain or liver) of animals treated with the compound. This could reveal the genetic pathways that are activated or suppressed, providing insights into the compound's broader mechanism of action beyond its primary target.

Proteomics: This approach would identify and quantify changes in the protein landscape of a given tissue or cell type following treatment. It can confirm if transcriptional changes translate to the protein level and can uncover post-translational modifications or protein-protein interactions induced by the compound.

Metabolomics: This involves the comprehensive study of small molecules (metabolites) in biological samples. Following administration of the compound, metabolomic analysis of plasma or brain tissue could identify changes in metabolic pathways, such as steroidogenesis or neurotransmitter metabolism, providing a functional readout of the compound's integrated biological effects.

These omics approaches would offer a powerful, unbiased method to understand the full spectrum of biological activity of this compound in a living organism, potentially uncovering novel mechanisms or off-target effects.

Computational Chemistry and Molecular Modeling Studies of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a biological target, as well as to study the dynamic behavior of the resulting complex. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, these techniques have been instrumental in elucidating their mechanism of action at the molecular level.

For instance, in a study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as potential antimycobacterial agents, molecular docking was employed to understand the binding interactions with the enzyme pantothenate synthetase. openpharmaceuticalsciencesjournal.com The simulations revealed key hydrogen bonding and pi-cation interactions within the active site, providing a structural basis for their inhibitory activity. openpharmaceuticalsciencesjournal.com

Following docking studies, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. A 1.2 ns MD simulation of an imidazo[1,2-a]pyridine-3-carboxamide analogue complexed with pantothenate synthetase demonstrated the stability of the binding pose, with an acceptable root-mean-square deviation (RMSD) of less than 3 Å. openpharmaceuticalsciencesjournal.com Such simulations provide a more realistic representation of the dynamic nature of biological systems and can confirm the stability of interactions predicted by docking. utupub.fiescholarship.org

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations of Imidazo[1,2-a]pyridine Analogues
ParameterDescriptionExample Value/FindingReference
Biological TargetThe specific enzyme or receptor the compound is intended to interact with.Pantothenate synthetase (for antimycobacterial activity) openpharmaceuticalsciencesjournal.com
Docking ScoreA measure of the predicted binding affinity between the ligand and the target.-8.00 to -9.60 kcal/mol for related compounds with Alzheimer's-associated enzymes. nih.gov
Key InteractionsSpecific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.Hydrogen bonding with Gly158, Met195, Pro38; Pi-cation interactions with Hie47. openpharmaceuticalsciencesjournal.com
MD Simulation TimeThe duration of the simulation to assess the stability of the complex.1.2 ns openpharmaceuticalsciencesjournal.com
RMSDRoot-Mean-Square Deviation, a measure of the average distance between the atoms of the simulated complex and a reference structure. A lower, stable RMSD indicates a stable complex.< 3 Å openpharmaceuticalsciencesjournal.com

De Novo Drug Design and Scaffold Hopping Based on N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The imidazo[1,2-a]pyridine scaffold, being a "privileged structure" in medicinal chemistry, serves as an excellent starting point for such endeavors. rsc.org Computational approaches can be used to design new derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

Scaffold hopping is a computational strategy that aims to identify isosteric replacements for a core molecular scaffold while retaining or improving biological activity. This approach is particularly useful for discovering novel chemotypes with improved intellectual property positions or for overcoming liabilities associated with the original scaffold. For example, a scaffold hopping strategy was successfully employed to discover novel dipeptidyl peptidase-4 (DPP-4) inhibitors based on the imidazo[1,2-a]pyridine scaffold. drugbank.com Similarly, researchers have explored replacing the imidazo[1,2-a]pyridine-3-carboxamide scaffold in antitubercular agents with other systems like 2-(quinolin-4-yloxy)acetamide. nih.gov This highlights the potential for applying such strategies to this compound to discover new classes of compounds with similar biological activities.

Table 2: Comparison of Original Scaffold and Hopped Scaffold in an Antitubercular Drug Discovery Program
FeatureOriginal Scaffold (Imidazo[1,2-a]pyridine-3-carboxamide)Hopped Scaffold (2-(Quinolin-4-yloxy)acetamide)Reference
Core StructureImidazo[1,2-a]pyridineQuinoline nih.gov
RationaleTo discover novel chemotypes with antimycobacterial activity.To explore new chemical space and potentially improve properties. nih.gov
OutcomeLed to potent antitubercular agents.Identified novel and potent antimycobacterial compounds. nih.gov

Virtual Screening Strategies for Identifying Novel Analogs and Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

A notable example of a successful virtual screening campaign involved the use of an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govdndi.orgrsc.org In this collaborative effort, a "seed" compound with the imidazo[1,2-a]pyridine core was used to perform ligand-based similarity searches across multiple proprietary pharmaceutical company databases. nih.govresearchgate.net This "NTD drug discovery booster" approach led to the rapid expansion of the chemical series, improving both antiparasitic activity and selectivity. nih.govdndi.orgrsc.org The screening identified that modifications at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated while retaining anti-leishmanial activity. nih.gov

This demonstrates the power of virtual screening to not only identify close analogs but also to explore the broader pharmacophore and even identify scaffold hops. nih.gov Such strategies could be effectively applied to this compound to discover novel analogs with a range of biological activities.

Predictive Modeling for ADME Properties and Off-Target Interactions

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with poor pharmacokinetic profiles at an early stage. researchgate.netmdpi.com For imidazo[1,2-a]pyridine derivatives, in silico tools can be used to predict a range of ADME-related parameters.

For example, a study on a related compound, Alpidem (B1665719) (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide), utilized computational methods to determine its drug similarity, bioavailability score, and ADME profiles, concluding that it possesses pharmacologically favorable properties. nih.gov Similar predictive models can be applied to this compound to assess its potential for oral bioavailability, blood-brain barrier penetration, and metabolic stability. researchgate.netmdpi.com

Predicting off-target interactions is equally important for assessing the potential for adverse drug reactions. nih.gov In silico target fishing, or reverse screening, can be used to identify potential off-targets for a given compound by screening it against a large panel of known biological targets. unipi.it By employing ligand-based methods that compare the molecular features of this compound to those of known ligands for various receptors and enzymes, potential off-target interactions can be predicted. nih.gov This allows for a proactive assessment of potential safety liabilities and can guide further experimental testing.

Table 3: Predicted ADME Properties for Imidazo[1,2-a]pyridine Derivatives from In Silico Models
ADME PropertyPredicted Outcome for Related CompoundsSignificanceReference
Human Intestinal AbsorptionGoodIndicates potential for oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) PermeabilityVariable, can be predicted.Important for CNS-targeting drugs. researchgate.net
CYP450 InhibitionCan be predicted to assess potential for drug-drug interactions.Crucial for metabolic stability and safety. mdpi.com
hERG InhibitionCan be predicted to assess potential for cardiotoxicity.A critical safety parameter. mdpi.com
AMES ToxicityPredicted to be non-mutagenic for some derivatives.Indicates a lower risk of carcinogenicity. mdpi.com

Future Directions and Translational Perspectives for N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Propanamide Research

Integration of High-Throughput Screening and Phenotypic Assays for Analog Discovery

The discovery of novel analogs of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide with enhanced therapeutic properties can be significantly accelerated through the integration of high-throughput screening (HTS) and phenotypic assays. HTS allows for the rapid screening of large chemical libraries to identify initial hit compounds. For instance, a high-throughput screen of a compound library led to the identification of a benzothiazole (B30560) derivative, which subsequently guided the design of imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). ebi.ac.uk Similarly, collaborative virtual screening efforts have been successfully employed to explore and expand upon an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis, demonstrating the power of in silico methods to probe proprietary libraries and rapidly advance a chemical series. nih.govresearchgate.net

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, offers a powerful complementary approach. This method can identify compounds that induce a desired biological outcome, such as cell differentiation, without prior knowledge of the specific molecular target. A notable example is the use of a phenotypic screen based on the myeloid marker CD11b, which identified a series of trisubstituted imidazo[1,2-a]pyridines capable of inducing differentiation in acute myeloid leukaemia (AML) cell lines, irrespective of their mutational status. nih.govox.ac.uk This approach could be pivotal in discovering analogs of this compound with novel anticancer activities.

The combination of these methodologies, as outlined in the table below, provides a robust framework for the discovery of next-generation imidazo[1,2-a]pyridine-based therapeutics.

Screening MethodApplication in Analog DiscoveryRepresentative Findings for Imidazo[1,2-a]pyridines
High-Throughput Screening (HTS) Rapidly screen large libraries to identify initial "hit" compounds with desired activity.Identification of a benzothiazole derivative that guided the design of imidazo[1,2-a]pyridine-based ASK1 inhibitors. ebi.ac.uk
Virtual Screening In silico probing of compound libraries to expand on a known hit and explore chemical space.Elaboration of an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. nih.govresearchgate.net
Phenotypic Screening Identify compounds that induce a desired cellular phenotype, such as differentiation or apoptosis.Discovery of a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. nih.govox.ac.uk

Development of Advanced Analytical Techniques for Quantifying this compound and Metabolites

The preclinical and clinical development of this compound will necessitate the development of sensitive and robust analytical methods for its quantification in biological matrices. While specific methods for this compound are not yet established, the broader field of pharmaceutical analysis offers a range of applicable techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity. mdpi.com

Furthermore, understanding the metabolic fate of this compound is crucial. Metabolite identification studies, typically conducted using high-resolution mass spectrometry, are essential to characterize the biotransformation pathways of the compound. For other imidazo[1,2-a]pyridine derivatives, metabolism has been investigated in mouse, rat, and human microsomes, with major metabolites often being monohydroxylated forms of the parent compound. nih.gov The development of analytical methods should, therefore, also encompass the quantification of these potential metabolites.

The table below summarizes key analytical techniques and their potential applications in the study of this compound.

Analytical TechniqueApplicationRelevance for this compound
LC-MS/MS Quantification of the parent drug in biological fluids (e.g., plasma, urine).Essential for pharmacokinetic studies.
High-Resolution MS Identification and structural elucidation of metabolites.Understanding the metabolic pathways of the compound.
Immunoassays (e.g., ELISA) High-throughput quantification of the drug, particularly for large molecules.May be less applicable to small molecules but could be developed for specific applications. mdpi.com

Exploration of Novel Biological Pathways Influenced by the Compound

The imidazo[1,2-a]pyridine scaffold is known to interact with a wide array of biological targets, suggesting that this compound may also modulate novel biological pathways. nih.govnih.gov A significant body of research has focused on the role of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. nih.gov For example, various analogs have been developed as inhibitors of c-Met, nih.gov PI3K/mTOR, acs.orgresearchgate.net Nek2, documentsdelivered.com and Syk family kinases. nih.gov

Beyond kinase inhibition, imidazo[1,2-a]pyridines have been shown to modulate key signaling pathways implicated in cancer and inflammation. For instance, a novel imidazo[1,2-a]pyridine derivative was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.govresearchgate.net Another study revealed that a different derivative inhibits the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov The anticancer effects of some imidazo[1,2-a]pyridines have also been linked to the induction of cell cycle arrest through the p53 and p21 pathways and the initiation of the extrinsic apoptosis pathway. waocp.org

Given the diverse biological activities of this chemical class, future research should aim to elucidate the specific molecular targets and signaling pathways affected by this compound.

Biological Target/PathwayKnown Role of Imidazo[1,2-a]pyridine DerivativesPotential for this compound
Kinases (c-Met, PI3K/mTOR, Nek2, Syk) Potent and selective inhibition. nih.govacs.orgresearchgate.netdocumentsdelivered.comnih.govHigh potential for kinase inhibitory activity.
STAT3/NF-κB Pathway Modulation of inflammatory signaling. nih.govnih.govresearchgate.netPotential as an anti-inflammatory or anticancer agent.
AKT/mTOR Pathway Inhibition leading to apoptosis and cell cycle arrest. nih.govPotential for anticancer activity through this pathway.
p53/p21 Pathway Induction of cell cycle arrest. waocp.orgPossible mechanism for anticancer effects.

Strategies for Optimizing Selectivity and Potency Through Rational Design

Rational drug design, guided by structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery. For the imidazo[1,2-a]pyridine class, extensive SAR studies have been conducted to optimize potency and selectivity for various targets. For example, in the development of c-Met inhibitors, bioisosteric replacement was employed to design a series of imidazo[1,2-a]pyridine derivatives, leading to the identification of a potent and selective inhibitor. nih.gov Similarly, SAR exploration of imidazo[1,2-a]pyridines as Nek2 inhibitors has been performed. documentsdelivered.com

The development of inhibitors for PDGFRβ provides another example of rational design, where constrained analogs were designed to improve kinase selectivity. nih.gov Furthermore, SAR studies of imidazo[1,2-a]pyridine-based analogs have provided insights into their anticancer properties. researchgate.net The strategic modification of different positions on the imidazo[1,2-a]pyridine core has been shown to significantly impact biological activity. nih.gov For instance, in the context of ligands for detecting beta-amyloid plaques, derivatives of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine generally showed lower binding affinity, indicating that highly selective substitution groups are needed at specific locations on the ring. nih.govacs.org

These examples underscore the importance of a systematic approach to modifying the structure of this compound to enhance its therapeutic index.

Design StrategyApplication to Imidazo[1,2-a]pyridinesPotential for this compound
Bioisosteric Replacement Design of potent c-Met inhibitors. nih.govOptimization of potency and pharmacokinetic properties.
Conformational Constraint Improvement of kinase selectivity for PDGFRβ. nih.govEnhancing selectivity for the intended biological target.
Systematic SAR Studies Elucidation of key structural features for anticancer activity and Aβ plaque binding. researchgate.netnih.govacs.orgGuiding the design of more potent and selective analogs.

Potential for this compound as a Chemical Probe in Biological Systems

The inherent fluorescent properties of the imidazo[1,2-a]pyridine scaffold make it an attractive core for the development of chemical probes. nih.gov These probes can be used to visualize and study biological processes in real-time. Several fluorescent probes based on imidazo[1,2-a]pyridine have been developed for the detection of metal ions, such as Fe³⁺ and Hg²⁺, in aqueous media and living cells. nih.govrsc.orgrsc.org

Furthermore, imidazo[1,2-a]pyridine-based probes have been designed for the detection of other biologically relevant molecules, such as hydrazine (B178648) researchgate.net and hydrogen peroxide. mdpi.com The design of these probes often incorporates specific recognition moieties that interact with the target analyte, leading to a change in the fluorescent signal. The versatility of the imidazo[1,2-a]pyridine core allows for the incorporation of various functionalities to tune its photophysical properties and target specificity.

Given this precedent, this compound could serve as a foundational structure for the development of novel chemical probes. By appending appropriate recognition units, it may be possible to create probes for a wide range of biological targets and analytes.

Probe TypeTarget AnalyteKey Features of Imidazo[1,2-a]pyridine Probes
Metal Ion Sensors Fe³⁺, Hg²⁺High sensitivity and selectivity, applicable in living cells. nih.govrsc.orgrsc.org
Small Molecule Detectors Hydrazine, Hydrogen PeroxideRapid and sensitive detection. researchgate.netmdpi.com

Q & A

Q. What are the optimized synthetic routes for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide and its intermediates?

Methodological Answer: Key intermediates like 2-phenylimidazo[1,2-a]pyridin-3-amine can be synthesized via:

  • Route 1: Acetylation with acetic anhydride in toluene (2.4 mmol scale, 75% yield) .
  • Route 2: Formylation using N,N-dimethylformamide (DMF) at elevated temperatures (74% yield) .

For the propanamide derivative, nucleophilic acyl substitution or palladium-catalyzed coupling could be explored. Optimization should consider:

  • Temperature control (e.g., 120 K for crystallization ).
  • Solvent selection (toluene vs. polar aprotic solvents).

Table 1: Synthetic Route Comparison

ReagentYieldConditionsReference
Acetic anhydride75%Toluene, RT, 2 hr
DMF74%100°C, 6 hr

Q. How should structural characterization be performed for this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with:

  • Instrumentation: Oxford Diffraction Xcalibur2 diffractometer, Sapphire2 CCD detector .
  • Parameters: Monoclinic P21/c space group, a=13.9680A˚,β=101.039a = 13.9680 \, \text{Å}, \, \beta = 101.039^\circ, RR-factor = 0.036 .
  • Hydrogen bonding: Analyze N–H···N interactions (e.g., columnar packing along the b-axis) .

Complement with spectroscopic methods:

  • NMR: Assign peaks using 1H^1\text{H}-13C^{13}\text{C} HSQC/HMBC.
  • IR: Confirm carbonyl stretches (~1600–1700 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Molecular docking: Target COX-2 (PDB ID: 5KIR) for selectivity analysis . Validate with RMSD < 2.0 Å.
  • QSAR models: Use descriptors like LogP, polar surface area, and torsion angles (e.g., 9.04° between imidazopyridine and phenyl rings ).
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories.

Table 2: Key Computational Parameters

ParameterValue/SoftwareApplication
Docking SoftwareAutoDock VinaCOX-2 inhibition
Force FieldCHARMM36Stability analysis
DescriptorsTopological polar SAQSAR modeling

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions: Varying pH, temperature, or cell lines.
  • Structural analogs: Compare N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (anti-tubercular ) vs. thioether derivatives (antiviral ).

Resolution strategies:

  • Orthogonal assays: Confirm cytotoxicity via MTT and lactate dehydrogenase (LDH) release .
  • Standardized protocols: Follow WHO guidelines for MIC determination in anti-TB studies .

Q. What design strategies enhance selectivity in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Directing groups: Use Pd-catalyzed C–H functionalization to install substituents at specific positions (e.g., 3-position for antiviral activity ).
  • Steric effects: Introduce bulky groups (e.g., 4-methylsulfonylphenyl) to improve COX-2 selectivity .

Table 3: Substituent Effects on Activity

PositionSubstituentBiological ActivityReference
3AcetamideAnti-tubercular
3ThioetherAntiviral
2MethoxyethylPDE10A inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.